molecular formula C12H4F5NO2 B8672944 4-Nitro-2',3',4',5',6'-pentafluorobiphenyl CAS No. 14743-50-1

4-Nitro-2',3',4',5',6'-pentafluorobiphenyl

Cat. No. B8672944
Key on ui cas rn: 14743-50-1
M. Wt: 289.16 g/mol
InChI Key: ZUHMIDACPPDCDE-UHFFFAOYSA-N
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Patent
US07902363B2

Procedure details

A mixture of 4-iodonitrobenzene (15 g, 0.060 mol), bromopentafluorobenzene (14.9 g, 2.56 mL, 0.060 mol) and copper powder (30 g) was placed into a 50-mL J-Young glass tube and heated at 190° C. for 24 hours. The tube was cooled and the mixture was extracted exhaustively with dichloromethane. The solvent was removed and the residue was extracted with boiling hexane and filtered while hot. The solvent was removed and the resulting viscous solid was sublimed to obtain 4-nitro-2′,3′,4′,5′,6′-pentafluorobiphenyl as a yellow solid (11.0 g, 63% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
30 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.Br[C:12]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:14]([F:21])[C:13]=1[F:22]>[Cu]>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([C:12]2[C:13]([F:22])=[C:14]([F:21])[C:15]([F:20])=[C:16]([F:19])[C:17]=2[F:18])=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.56 mL
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1F)F)F)F)F
Name
copper
Quantity
30 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed into a 50-mL J-Young glass tube
TEMPERATURE
Type
TEMPERATURE
Details
The tube was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted exhaustively with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with boiling hexane
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=C(C(=C(C(=C1F)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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